N-(3,5-dimethylphenyl)-2-ethylbutanamide
Description
N-(3,5-Dimethylphenyl)-2-ethylbutanamide is an amide derivative characterized by a 2-ethylbutanamide backbone linked to a 3,5-dimethyl-substituted phenyl ring. The 3,5-dimethylphenyl moiety is a recurring motif in agrochemicals and pharmaceuticals, often influencing lipophilicity, electronic properties, and intermolecular interactions . This article compares this compound with structurally similar compounds, focusing on substituent effects, biological activity, and solid-state behavior.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-ethylbutanamide |
InChI |
InChI=1S/C14H21NO/c1-5-12(6-2)14(16)15-13-8-10(3)7-11(4)9-13/h7-9,12H,5-6H2,1-4H3,(H,15,16) |
InChI Key |
KEBFKCMRLXFNFV-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=CC(=CC(=C1)C)C |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC(=CC(=C1)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Critical Findings :
- Meta-substitution (3,5-) is optimal for PET inhibition, regardless of substituent electronic properties.
- Lipophilicity (logP) and planar aromatic systems (e.g., naphthalene) enhance activity by facilitating membrane penetration and target binding .
Solid-State Properties and Crystallography
Crystal Structure Comparisons
The 3,5-dimethylphenyl group influences molecular packing and conformation. For example:
- N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide crystallizes with two molecules per asymmetric unit, exhibiting torsional angles of 44–70° at the amide bond due to steric effects from the 3,5-CH₃ groups .
- N-(3,5-Dimethylphenyl)-2-nitrobenzenesulfonamide shows dihedral angles of 56–58° between the sulfonyl and aryl rings, indicating significant molecular twisting compared to analogs with smaller substituents .
Implications :
- Bulky meta-substituents introduce conformational rigidity, which may affect solubility and bioavailability.
- Steric effects dominate over electronic contributions in determining solid-state geometry .
Comparison with Pharmaceutical Analogs
Regulatory and Pharmacopeial Examples
Design Considerations :
- Meta-substituted amides like This compound may offer improved target specificity over ortho-substituted derivatives.
- Balancing lipophilicity (via alkyl groups) and polarity (via amide bonds) is critical for optimizing ADME properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
